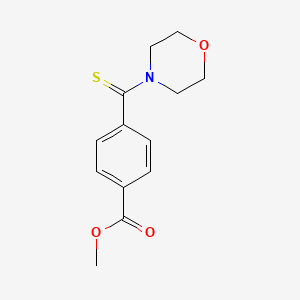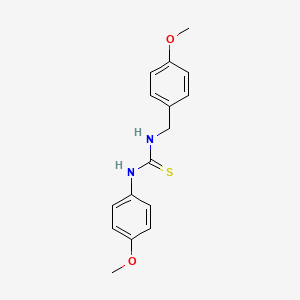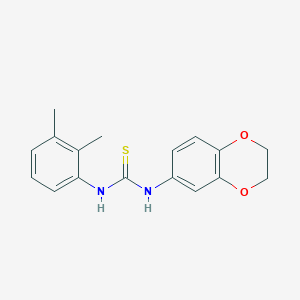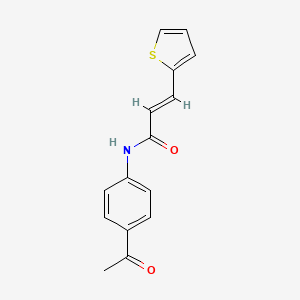![molecular formula C20H35NO2 B5816189 2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol, commonly known as BHT-PRO, is a synthetic antioxidant that has been widely used in various industries. BHT-PRO has a unique molecular structure that gives it excellent antioxidant properties.
Mechanism of Action
The antioxidant properties of BHT-PRO are due to its ability to scavenge free radicals and inhibit lipid peroxidation. BHT-PRO reacts with free radicals to form stable products, preventing them from damaging cellular components. BHT-PRO also inhibits the initiation and propagation of lipid peroxidation, which can lead to cellular damage and aging.
Biochemical and Physiological Effects:
BHT-PRO has been shown to have beneficial effects on various biological systems. It has been found to protect against oxidative stress in the liver, brain, and heart. BHT-PRO has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. In addition, BHT-PRO has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
BHT-PRO has several advantages for use in lab experiments. It is stable and has a long shelf life, making it easy to handle and store. BHT-PRO is also soluble in both water and organic solvents, allowing for flexibility in experimental design. However, BHT-PRO has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling BHT-PRO in the lab.
Future Directions
There are several future directions for research on BHT-PRO. One area of interest is its potential use in treating neurodegenerative diseases. BHT-PRO has been shown to have neuroprotective effects and may be a promising candidate for drug development. Another area of interest is the use of BHT-PRO in the food and cosmetic industries. Further research is needed to determine its safety and efficacy as a preservative and anti-aging agent. Finally, more studies are needed to fully understand the mechanism of action of BHT-PRO and its potential applications in various biological systems.
Synthesis Methods
The synthesis of BHT-PRO involves the reaction of 2,6-di-tert-butyl-4-hydroxytoluene (BHT) with N-(3-aminopropyl)-N-(2-hydroxyethyl)prop-1-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
BHT-PRO has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent lipid peroxidation in various biological systems. BHT-PRO has also been investigated for its potential use in the food and cosmetic industries as a preservative and anti-aging agent.
properties
IUPAC Name |
2,6-ditert-butyl-4-[[2-hydroxyethyl(propyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-8-9-21(10-11-22)14-15-12-16(19(2,3)4)18(23)17(13-15)20(5,6)7/h12-13,22-23H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVGQDWOJUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)
![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)

![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)